molecular formula C12H13NO3 B2885266 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid CAS No. 136382-30-4

1-(2-methoxyethyl)-1H-indole-2-carboxylic acid

Cat. No.: B2885266
CAS No.: 136382-30-4
M. Wt: 219.24
InChI Key: CBXBQARTZXRIHH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This compound, characterized by the presence of a methoxyethyl group at the first position and a carboxylic acid group at the second position of the indole ring, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with indole, which undergoes a Friedel-Crafts acylation reaction to introduce the carboxylic acid group at the second position.

    Methoxyethyl Group Introduction: The methoxyethyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the indole derivative with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.

    Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification: Industrial purification methods include distillation, crystallization, and advanced chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives such as aldehydes or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, influencing various biochemical processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

  • 1-(2-Ethoxyethyl)-1H-indole-2-carboxylic acid
  • 1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid
  • 1-(2-Methoxyethyl)-1H-indole-2-acetic acid

Comparison: 1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is known for its diverse biological activities. The structure of this compound includes an indole core, which is often implicated in various biochemical processes, including enzyme interactions and receptor binding. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{NO}_3

This structure features:

  • An indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
  • A carboxylic acid group that can participate in hydrogen bonding and ionic interactions.
  • A methoxyethyl side chain that may influence the compound's solubility and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The indole core can bind to enzymes, potentially modulating their activity. For instance, derivatives of indole-2-carboxylic acid have shown inhibitory effects on HIV-1 integrase, a crucial enzyme in the viral life cycle .
  • Receptor Binding : The compound may exhibit affinity for specific receptors, influencing cellular signaling pathways. Research indicates that modifications in the indole structure can enhance binding affinity and selectivity for target receptors .

Therapeutic Potential

Research has identified several therapeutic areas where this compound and its derivatives may hold promise:

  • Antiviral Activity : Studies have shown that indole derivatives can effectively inhibit HIV-1 integrase, with some compounds demonstrating IC50 values as low as 0.13 μM . This indicates strong potential for development as antiviral agents.
CompoundIC50 (μM)Mechanism
Compound 30.13Integrase inhibition
Compound 412.41Integrase inhibition
Compound 20a0.13Integrase inhibition
  • Anti-inflammatory Properties : Indoles are also known to possess anti-inflammatory properties. Compounds derived from the indole structure have been explored for their ability to inhibit cysteinyl leukotriene receptors (CysLT) involved in inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives, including this compound:

  • Integrase Inhibition : A study published in Molecules highlighted the effectiveness of indole-2-carboxylic acid derivatives in inhibiting HIV-1 integrase. The research demonstrated that structural modifications significantly enhanced inhibitory activity against integrase, suggesting a promising pathway for drug development .
  • CysLT Antagonism : Research indicated that certain indole derivatives act as selective antagonists for CysLT receptors, with notable potency against CysLT1. This suggests potential applications in treating asthma and other inflammatory conditions .
  • Optimization Studies : Various optimization studies have focused on enhancing the potency and selectivity of indole derivatives. These investigations revealed that specific substitutions on the indole ring could lead to significant improvements in biological activity .

Properties

IUPAC Name

1-(2-methoxyethyl)indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-7-6-13-10-5-3-2-4-9(10)8-11(13)12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXBQARTZXRIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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